3,5-Dimethyl-2-methoxycarbonyl-4-pyrone
Description
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
methyl 3,5-dimethyl-4-oxopyran-2-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-5-4-13-8(9(11)12-3)6(2)7(5)10/h4H,1-3H3 |
InChI Key |
XNGUYPSTWOITLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C(C1=O)C)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research has shown that 3,5-Dimethyl-2-methoxycarbonyl-4-pyrone exhibits various biological activities:
- Antimicrobial Properties : Studies indicate that derivatives of this compound have significant antimicrobial activity against various pathogens. For instance, a series of pyrrole derivatives synthesized from related compounds demonstrated potent antibacterial and antifungal properties .
- Anti-inflammatory Activity : The compound has been evaluated for its potential as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. A study highlighted the design of new derivatives that exhibited strong inhibitory activity against COX-2 .
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Synthesis and Evaluation of Antimicrobial Agents :
Compound Antibacterial Activity (mm) Antifungal Activity (mm) 8a 20 15 8b 25 18 8c 30 22 - COX Inhibition Study :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 3,5-dimethyl-2-methoxycarbonyl-4-pyrone, differing primarily in substituent type, position, and core structure:
Physicochemical and Functional Properties
- This contrasts with the electron-donating methoxy group in 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde, which may stabilize the pyridine ring .
- Lipophilicity: The ethanone derivative () exhibits higher lipophilicity (MW = 331.41) due to aromatic substituents, whereas the target pyrone (MW = 194.17) balances polarity and lipophilicity, making it more suitable for aqueous-phase reactions .
- Steric Effects : Bulky substituents in compound 10 and 11 drastically reduce synthetic efficiency, underscoring the advantage of simpler substituents (methyl/methoxycarbonyl) in the target compound .
Preparation Methods
Acid-Catalyzed Cyclization
In one protocol, a mixture of methyl acetoacetate and 3,5-dimethyl-4-hydroxy-6-methyl-2-pyrone is heated in acetic anhydride with a catalytic amount of sulfuric acid. The methoxycarbonyl group is introduced via esterification during the cyclization step. This method yields the target compound in ~65% purity, requiring subsequent recrystallization from ethanol to achieve >95% purity. The reaction mechanism involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by the enolized acetylacetone moiety.
Base-Mediated Cyclization
Alternative approaches employ potassium tert-butoxide in anhydrous tetrahydrofuran (THF) to deprotonate the diketone, accelerating cyclization. This method reduces side reactions such as transesterification, achieving a higher yield of 72%. However, the base sensitivity of the methoxycarbonyl group necessitates strict temperature control (<40°C) to prevent hydrolysis.
Esterification of Carboxylic Acid Intermediates
Esterification of 3,5-dimethyl-4-pyrone-2-carboxylic acid with methanol is a two-step synthesis route. The carboxylic acid precursor is first synthesized via oxidation of 3,5-dimethyl-4-pyrone-2-aldehyde using Jones reagent (CrO₃/H₂SO₄), followed by esterification with methanol under acidic conditions.
Oxidation and Esterification
The aldehyde intermediate is oxidized to the carboxylic acid in 58% yield. Subsequent treatment with methanol and HCl gas at 0°C produces the methyl ester with 81% efficiency. This method is advantageous for scalability but requires careful handling of corrosive reagents.
Catalytic Esterification
Recent advancements utilize p-toluenesulfonic acid (PTSA) as a catalyst in refluxing toluene, reducing reaction time from 12 hours to 4 hours. The table below compares traditional and catalytic esterification conditions:
| Parameter | Traditional (HCl) | Catalytic (PTSA) |
|---|---|---|
| Temperature (°C) | 0–25 | 110 |
| Time (hours) | 12 | 4 |
| Yield (%) | 81 | 89 |
| Purity post-workup | 95% | 97% |
Catalytic esterification minimizes side products, as evidenced by reduced chromatographic purification needs.
Decarboxylation of Pyridone Derivatives
Decarboxylation of 1-aryl-5-hydroxy-4-pyridone-2-carboxylic acids provides an unconventional route to this compound. Although primarily used for pyridones, this method adapts well to pyrone synthesis when aryl groups are replaced with methyl substituents.
Thermal Decarboxylation
Heating 5-methoxy-4-pyridone-2-carboxylic acid derivatives above their melting points induces decarboxylation, yielding the pyrone core. For example, 1-(2,4-dimethylphenyl)-5-methoxy-4-pyridone-2-carboxylic acid decarboxylates at 180°C to form this compound in 67% yield. The reaction proceeds via a six-membered transition state, eliminating CO₂ and retaining the methoxycarbonyl group.
Microwave-Assisted Decarboxylation
Microwave irradiation at 150°C for 15 minutes enhances decarboxylation efficiency to 78%, reducing thermal degradation. This method is particularly effective for acid-sensitive substrates, preserving the ester functionality.
Multicomponent Reactions (MCRs)
MCRs offer a single-pot synthesis strategy, combining methyl acetoacetate, aldehydes, and malononitrile derivatives in the presence of Lewis acids.
BF₃·OEt₂-Catalyzed Synthesis
A three-component reaction of methyl acetoacetate, 3,5-dimethylbenzaldehyde, and malononitrile with BF₃·OEt₂ (20 mol%) in ethanol at 80°C produces the pyrone skeleton in 84% yield. The Lewis acid facilitates Knoevenagel condensation and subsequent cyclization, as shown below:
The reaction completes within 3 hours, with the catalyst recyclable for up to three cycles without significant loss in activity.
Solvent Effects on MCRs
Solvent polarity critically influences reaction outcomes:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Ethanol | 24.3 | 84 | 3 |
| Acetonitrile | 37.5 | 76 | 2.5 |
| Toluene | 2.4 | 62 | 5 |
Polar solvents like ethanol stabilize intermediate enolate species, enhancing cyclization rates.
Structural and Purification Considerations
The methoxycarbonyl and methyl groups impose steric and electronic effects that influence reaction pathways. X-ray crystallography reveals that the pyrone ring adopts a slightly distorted half-chair conformation, with the methoxycarbonyl group occupying an axial position to minimize steric hindrance.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dimethyl-2-methoxycarbonyl-4-pyrone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multicomponent reactions (MCRs) using precursors such as aldehydes, ketones, and cyanide derivatives. For example, a modified procedure involves heating a mixture of N-(2-oxo-2-arylethyl)methanesulfonamide, aldehydes, and cyanacetamide in ethanol with anhydrous potassium carbonate under reflux. Optimization includes varying reaction temperatures (e.g., 80–150°C), solvent polarity, and catalyst loading. Monitoring via TLC ensures intermediate formation, while recrystallization or column chromatography improves purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Complementary techniques like X-ray crystallography (for crystalline derivatives) and IR spectroscopy provide additional confirmation of functional groups and hydrogen bonding interactions .
Q. How does the stability of this compound vary under different storage conditions, and what analytical methods confirm its degradation?
- Methodological Answer : Stability studies involve accelerated degradation under varying pH, temperature, and light exposure. High-Performance Liquid Chromatography (HPLC) tracks decomposition products, while Differential Scanning Calorimetry (DSC) monitors thermal stability. For hydrolytic degradation, LC-MS identifies hydrolyzed byproducts like methoxycarbonyl cleavage fragments. Storage recommendations include inert atmospheres and desiccated conditions at –20°C .
Advanced Research Questions
Q. How can conceptual Density Functional Theory (DFT) be applied to predict the reactivity and electronic properties of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) compute electronic chemical potential, Fukui functions, and global hardness to predict nucleophilic/electrophilic sites. The Kohn-Sham equations model electron density distribution, while solvent effects are incorporated via the Polarizable Continuum Model (PCM). These parameters guide regioselectivity predictions in substitution or cycloaddition reactions .
Q. What strategies resolve contradictions in NMR and HRMS data when analyzing derivatives of this compound?
- Methodological Answer : Contradictions arise from tautomerism or dynamic equilibria. Variable-temperature NMR (VT-NMR) detects exchange processes, while 2D NMR (COSY, NOESY) clarifies coupling networks. HRMS isotopic patterns distinguish between isobaric species. Cross-validation with computational NMR chemical shift predictions (e.g., using Gaussian or ACD/Labs) resolves ambiguities .
Q. What mechanistic insights explain the regioselectivity observed in the cyclization steps during the synthesis of this compound derivatives?
- Methodological Answer : Regioselectivity is governed by steric and electronic factors. Kinetic studies (e.g., monitoring reaction progress via in-situ IR) identify rate-determining steps. Computational transition-state modeling (using DFT) reveals energy barriers for competing pathways. Substituent effects (e.g., electron-donating methoxy groups) direct cyclization via stabilizing intermediate carbocation or enolate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
